Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.:
Cat. No.: VC15155186
Molecular Formula: C28H35N5O4S
Molecular Weight: 537.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H35N5O4S |
|---|---|
| Molecular Weight | 537.7 g/mol |
| IUPAC Name | methyl 3-[3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C28H35N5O4S/c1-19-5-6-20(2)24(17-19)32-15-13-31(14-16-32)11-4-10-29-25(34)9-12-33-26(35)22-8-7-21(27(36)37-3)18-23(22)30-28(33)38/h5-8,17-18H,4,9-16H2,1-3H3,(H,29,34)(H,30,38) |
| Standard InChI Key | MOUOTTYQOPRLSL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Introduction
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of tetrahydroquinazoline derivatives. This compound features a piperazine ring and multiple functional groups, including a carboxylate ester and a thioxo group, which contribute to its reactivity and potential therapeutic effects.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps, including the formation of the tetrahydroquinazoline core and the introduction of the piperazine moiety. The process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Potential Applications and Research Findings
Tetrahydroquinazoline derivatives, including this compound, have garnered interest for their potential biological activities, particularly in medicinal chemistry. While the exact mechanisms by which Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects are not fully elucidated, experimental studies using techniques such as molecular docking or in vitro assays are necessary to explore its therapeutic potential.
Comparison with Similar Compounds
Other compounds featuring piperazine moieties, such as those described in patent EP2727913A1, have shown potential in treating inflammatory conditions through receptor antagonism . Similarly, compounds like Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate exhibit complex structures with potential pharmacological applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume